[3-(2-Fluorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid
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Overview
Description
[3-(2-Fluorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a piperazine ring substituted with fluorophenyl and methylbenzyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Fluorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable diacid chloride under controlled conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the piperazine derivative to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Fluorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Fluorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique chemical properties may contribute to the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [3-(2-Fluorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylbenzyl groups may enhance binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Chlorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid
- [3-(2-Bromophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid
- [3-(2-Methylphenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid
Uniqueness
Compared to similar compounds, [3-(2-Fluorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-4-[(4-methylphenyl)methyl]-2,5-dioxopiperazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-13-6-8-14(9-7-13)10-23-17(24)11-22(12-18(25)26)20(27)19(23)15-4-2-3-5-16(15)21/h2-9,19H,10-12H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKFYXOXVDEVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(C(=O)N(CC2=O)CC(=O)O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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